2-Methoxy-5-nitropyrimidine

Overview

Description

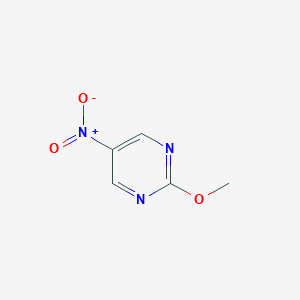

2-Methoxy-5-nitropyrimidine (CAS: 14001-69-5) is a heterocyclic aromatic compound featuring a pyrimidine ring substituted with a methoxy group at position 2 and a nitro group at position 3. Its molecular formula is C₅H₅N₃O₃, with a molecular weight of 155.11 g/mol. The compound is synthesized via multiple routes, including photocatalytic nitration using Ru(bpy)₃₂ under blue LED irradiation (70% yield, 70% purity) and nucleophilic substitution of 2-chloro-5-nitropyrimidine with sodium methoxide (75% yield) . Key spectroscopic data include:

- ¹H NMR (CDCl₃): δ 9.35 (s, 2H, pyrimidine-H), 4.21 (s, 3H, OCH₃)

- ¹³C NMR (CDCl₃): δ 167.4 (C5-NO₂), 155.9 (C2-OCH₃), 138.3 (C4/C6), 56.7 (OCH₃) .

It serves as a precursor in pharmaceutical and agrochemical research due to its reactivity in nucleophilic substitution and catalytic hydrogenation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-nitropyrimidine typically involves the nitration of 2-methoxypyrimidine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale nitration reactions followed by purification processes such as recrystallization or chromatography to obtain the pure compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

Oxidation: Formation of 2-formyl-5-nitropyrimidine or 2-carboxy-5-nitropyrimidine.

Reduction: Formation of 2-methoxy-5-aminopyrimidine.

Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Synthetic Chemistry

2-Methoxy-5-nitropyrimidine serves as a building block in the synthesis of complex organic molecules. Its unique chemical structure allows chemists to create derivatives that can be further manipulated for various applications. The compound's reactivity is influenced by its electron-withdrawing nitro group and electron-donating methoxy group, which can facilitate nucleophilic substitutions and other reactions.

Case Study: Synthesis of 4,6-Dihydrazinopyrimidines

Research has demonstrated that this compound can react with methylhydrazine to yield 4,6-dihydrazinopyrimidines. This reaction pathway highlights its utility in generating nitrogen-rich compounds that may have biological significance .

Pharmaceutical Development

In the pharmaceutical sector, this compound is explored for its potential in drug design, particularly as a precursor for developing new medications targeting specific biological pathways. Its structural features make it a candidate for synthesizing compounds with therapeutic effects.

Example: Antimalarial Agents

The compound is utilized in the synthesis of intermediates for antimalarial drugs such as Malaridine. The preparation process involves nitration and subsequent modifications to yield high-purity products suitable for pharmaceutical applications .

Agricultural Chemicals

The compound is also significant in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides. Its ability to modify biological processes in plants makes it valuable for enhancing crop protection.

Application Example: Pesticide Formulation

Research indicates that derivatives of this compound can be designed to target specific pests while minimizing environmental impact, thus supporting sustainable agricultural practices .

Material Science

In material science, this compound is investigated for its properties in creating advanced materials such as polymers and coatings. The compound's functional groups allow for modifications that can enhance material properties like durability and resistance to environmental factors.

Research Insight: Polymer Development

Studies have explored using this compound in polymer synthesis, where it acts as a monomer or cross-linking agent to improve the mechanical properties of the resulting materials .

Analytical Chemistry

As a reagent in analytical chemistry, this compound aids in the detection and quantification of various substances in complex mixtures. Its chemical reactivity allows it to form stable complexes with analytes, facilitating their identification.

Analytical Method Example: UV-Vis Spectroscopy

The compound has been employed in UV-Vis spectroscopy studies to monitor reaction kinetics and product formation, demonstrating its role in analytical methodologies .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Properties |

|---|---|---|

| Synthetic Chemistry | Building block for organic synthesis | Versatile reactivity |

| Pharmaceutical | Precursor for drug synthesis | Potential therapeutic effects |

| Agricultural Chemicals | Pesticide and herbicide formulation | Enhances crop protection |

| Material Science | Polymer and coating development | Improves mechanical properties |

| Analytical Chemistry | Reagent for detection methods | Forms stable complexes with analytes |

Mechanism of Action

The mechanism by which 2-Methoxy-5-nitropyrimidine exerts its effects is primarily through its interaction with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleic acids or proteins, leading to potential antimicrobial or anticancer activities. The methoxy group can also participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

Structural Analogues in the Pyrimidine Series

2-Amino-5-nitropyrimidine

- Structure: Amino group at position 2 instead of methoxy.

- Properties : Exhibits three polymorphs with extensive hydrogen-bond networks (C–H···N/O interactions), influencing crystallinity and stability .

- Reactivity: The electron-donating amino group enhances nucleophilicity at adjacent positions, contrasting with the electron-withdrawing methoxy group in 2-methoxy-5-nitropyrimidine .

4,6-Dichloro-5-nitropyrimidine (CAS: 4316-93-2)

- Structure : Chlorine substituents at positions 4 and 4.

- Reactivity: Chlorine atoms increase electrophilicity, enabling sequential substitutions. For example, methoxy groups in 2-amino-4,6-dimethoxy-5-nitropyrimidine undergo regioselective displacement by amines or thiols .

- Applications : Widely used in the synthesis of antiviral and anticancer agents due to its versatility in functionalization .

2-Methoxy-5-nitropyrimidin-4-amine (CAS: 304646-29-5)

- Structure: Additional amino group at position 4.

- Electronic Effects: The amino group donates electron density, reducing the nitro group’s electron-withdrawing effect compared to this compound. This alters reactivity in Meisenheimer complex formation .

Pyridine-Based Analogues

2-Methoxy-4-methyl-5-nitropyridine (CAS: Not specified)

- Structure : Pyridine ring with methoxy (position 2), methyl (position 4), and nitro (position 5) groups.

- Synthesis : Prepared in 95% yield via established methoxylation procedures .

- Comparison : The pyridine ring lacks the second nitrogen atom of pyrimidine, reducing aromatic stabilization and altering solubility (logP ≈ 1.8 vs. 1.2 for this compound) .

2-Methoxy-3-methyl-5-nitropyridine (CAS: 89694-10-0)

- Structure : Methyl group at position 3 introduces steric hindrance.

- Applications : Used in ligand synthesis for transition-metal catalysts. Steric effects slow substitution kinetics compared to unhindered pyrimidine derivatives .

Functional Group Variations

2-(Methylthio)-5-nitropyrimidine (CAS: 14001-70-8)

- Structure : Methylthio (-SMe) replaces methoxy (-OMe) at position 2.

- Reactivity : The thioether group is a better leaving group than methoxy, facilitating nucleophilic aromatic substitution (e.g., with amines or alkoxides) .

2-Amino-5-methoxypyrimidine (CAS: 3289-47-2)

- Structure : Nitro group replaced by methoxy at position 5.

- Electronic Effects : The electron-donating methoxy group deactivates the ring, reducing susceptibility to electrophilic attack compared to nitro-substituted analogues .

Data Tables

Table 2: Spectroscopic Comparison

Key Research Findings

Reactivity Trends : Nitro groups at position 5 in pyrimidines enhance electrophilicity at positions 4 and 6, enabling regioselective substitutions. Methoxy groups at position 2 moderate this effect by donating electron density .

Synthetic Efficiency : Photocatalytic methods for this compound offer moderate yields (70%) but avoid harsh conditions, while traditional nucleophilic substitution achieves higher yields (75%) .

Biological Relevance: Chloro- and amino-substituted analogues exhibit broader bioactivity (e.g., antiviral) compared to methoxy derivatives, which are primarily synthetic intermediates .

Biological Activity

2-Methoxy-5-nitropyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features both a methoxy group and a nitro group attached to the pyrimidine ring. This unique structure contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. Key aspects include:

- Protein Interaction : The compound may act as a protein tyrosine kinase inhibitor, which is crucial in regulating cell signaling pathways involved in cell growth, differentiation, and metabolism. By inhibiting these kinases, this compound can disrupt signal transduction pathways, potentially leading to altered cellular processes such as apoptosis and proliferation.

- Electrophilic Properties : The nitro group can undergo reduction to form reactive intermediates that may interact with nucleic acids or proteins, suggesting potential antimicrobial or anticancer activities. The methoxy group may also enhance binding affinity through hydrogen bonding or hydrophobic interactions .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Its derivatives are being explored for their efficacy against various pathogens, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

The compound's ability to inhibit protein tyrosine kinases positions it as a potential anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways.

Kinetic Studies

Kinetic studies on 2-methoxy-3,5-dinitropyridine (a related compound) have provided insights into its reactivity with secondary amines, indicating the importance of electrophilicity in its mechanism of action. These studies reveal that the rate of reaction can be influenced by the nature of substituents on the pyridine ring .

Structure-Activity Relationship (SAR)

Research has focused on the SAR of various derivatives of this compound. Modifications at different positions on the pyrimidine ring have been shown to significantly affect biological activity, highlighting the importance of specific functional groups in enhancing efficacy against targeted proteins or pathogens .

Comparison with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Hydroxy-5-nitropyrimidine | Hydroxy group enhances polarity | Moderate antimicrobial effects |

| 2-Chloro-5-nitropyrimidine | Chlorine substituent affects reactivity | Potential anticancer activity |

| 2-Methoxypyridine | Lacks nitro group; less reactive | Limited biological activity |

| 2-Nitropyridine | Nitro group present; potential for electrophilic reactions | Variable antimicrobial effects |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxy-5-nitropyrimidine, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves nitration and methoxylation of pyrimidine precursors. For example, reduction of nitro groups (as seen in related compounds) may use iron powder in acetic acid under reflux (70–80°C), with yields around 70% after 4 hours . Adjusting stoichiometry (e.g., excess nitrating agents) or using catalysts like Pd/C for hydrogenation could optimize yields. Purification typically involves distillation under reduced pressure (e.g., 140–142°C at 3.33–3.60 kPa) or recrystallization from ethanol .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant clothing, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of irritants (R36/37/38) .

- Waste Disposal: Segregate hazardous waste and consult certified agencies for disposal, as thermal decomposition may release toxic gases (e.g., NOₓ) .

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer:

- NMR: The methoxy group (δ 3.8–4.0 ppm in H NMR) and nitro group (δ 150–160 ppm in C NMR) are key identifiers.

- IR: Stretching vibrations for NO₂ (~1520 cm) and C-O-C (~1250 cm) confirm functional groups .

- Mass Spectrometry: Molecular ion peaks (e.g., m/z 155 for C₅H₅N₃O₃) and fragmentation patterns validate purity .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystallographic properties of this compound?

Methodological Answer: In related nitropyrimidines, hydrogen bonds (C–H···N/O) and π-π stacking dominate crystal packing. Computational tools (e.g., PIXEL or DFT) calculate lattice energies and predict polymorphism. For example, 2-Amino-5-nitropyrimidine exhibits three polymorphs with distinct hydrogen-bond networks (e.g., N–H···N vs. C–H···O), impacting melting points and solubility . Experimental validation requires single-crystal X-ray diffraction (SCXRD) to resolve unit cell parameters and space groups .

Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural analysis?

Methodological Answer:

- Cross-Validation: Compare experimental data with computational predictions (e.g., Gaussian NMR simulations).

- Alternative Techniques: Use X-ray crystallography for unambiguous structure determination. For example, SCXRD resolved conformational ambiguities in 7-methoxy-thiadiazolo derivatives .

- Isotopic Labeling: Deuterated solvents or N-labeled compounds clarify coupling patterns in complex spectra .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing nitro group activates the C-2 methoxy position for substitution. For example:

- Amination: Reacting with NH₃/MeNH₂ in ethanol replaces methoxy with amino groups (85–90% yield) .

- Thiolation: Using H₂S or thiourea introduces thiol groups, forming intermediates like 4-mercapto derivatives .

Kinetic studies (e.g., monitoring by HPLC) reveal pseudo-first-order kinetics under basic conditions, with activation energies influenced by solvent polarity .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?

Methodological Answer:

- Reproducibility Checks: Verify stoichiometry, solvent purity, and reaction time/temperature. For example, reflux times >4 hours may degrade heat-sensitive nitro groups, reducing yields .

- Side-Reaction Analysis: Use LC-MS to identify byproducts (e.g., over-reduction to amino groups or demethylation).

- Computational Modeling: Tools like Gaussian or COSMO-RS predict solvent effects on reaction equilibria .

Properties

IUPAC Name |

2-methoxy-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c1-11-5-6-2-4(3-7-5)8(9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUHFIFABZPKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326474 | |

| Record name | 2-Methoxy-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14001-69-5 | |

| Record name | 14001-69-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-5-nitropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.